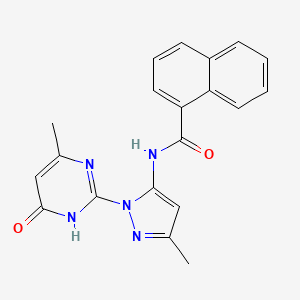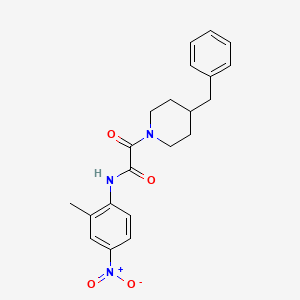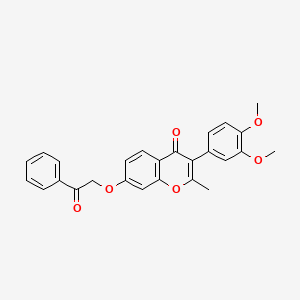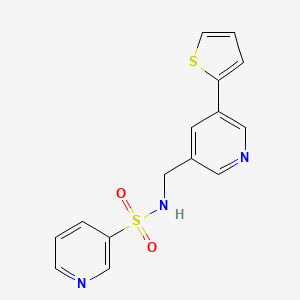
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, commonly known as DMFAP or TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as protein kinase inhibitors and is currently being investigated for its potential use in the treatment of several types of cancer.
Mécanisme D'action
DMFAP works by inhibiting the activity of several protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival of B-cell malignancies. By inhibiting this pathway, DMFAP induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMFAP has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the regulation of cell growth, survival, and differentiation. DMFAP also inhibits the activation of several transcription factors, including NF-κB and STAT3, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMFAP is its specificity for the BCR signaling pathway, which makes it a promising candidate for the treatment of B-cell malignancies. Additionally, DMFAP has shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
However, there are also some limitations to the use of DMFAP in lab experiments. One of these is its potential for off-target effects, as it inhibits several protein kinases that are involved in other signaling pathways. Additionally, DMFAP has been shown to have limited efficacy in some cancer types, such as multiple myeloma.
Orientations Futures
There are several future directions for the research and development of DMFAP. One potential direction is the investigation of its use in combination with other drugs, such as chemotherapy or immunotherapy. Another direction is the investigation of its use in other cancer types, such as solid tumors. Additionally, further research is needed to better understand the mechanisms of resistance to DMFAP and to develop strategies to overcome this resistance.
Conclusion
DMFAP is a promising small molecule inhibitor that has shown potential for the treatment of several types of cancer, particularly B-cell malignancies. Its specificity for the BCR signaling pathway and good pharmacokinetic properties make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis method of DMFAP involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
DMFAP has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). DMFAP has also been shown to inhibit the growth of solid tumors in animal models.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMZCZKXUGSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2461287.png)
![5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2461288.png)

![N-[4-(3-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2461290.png)
![1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2461291.png)
![(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2461292.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)